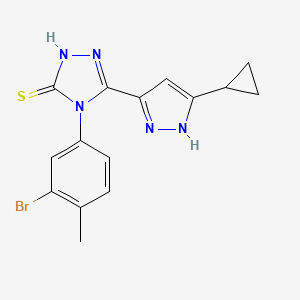![molecular formula C20H24FNO5S B11070599 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11070599.png)
3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate is an organic compound characterized by its complex structure, which includes a sulfonyl group, a fluoro-substituted aromatic ring, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate typically involves multiple steps:
-
Formation of the Sulfonyl Amide Intermediate
Starting Materials: 5-Fluoro-2-methoxyaniline and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonyl amide intermediate.
-
Esterification
Starting Materials: The sulfonyl amide intermediate and 3-methylbutyl bromoacetate.
Reaction Conditions: The esterification is typically performed using a base such as potassium carbonate in an aprotic solvent like acetonitrile at elevated temperatures (60-80°C).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the ester group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the ester group can yield alcohols.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents:
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluoro-substituted aromatic ring enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl {[(5-chloro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate: Similar structure but with a chlorine substituent instead of fluorine.
3-Methylbutyl {[(5-fluoro-2-ethoxyphenyl)sulfonyl]amino}(phenyl)acetate: Similar structure but with an ethoxy group instead of methoxy.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and binding affinity compared to chlorine or hydrogen-substituted analogs.
Methoxy Group: The methoxy group provides additional sites for hydrogen bonding, potentially increasing the compound’s solubility and reactivity.
Properties
Molecular Formula |
C20H24FNO5S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-methylbutyl 2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C20H24FNO5S/c1-14(2)11-12-27-20(23)19(15-7-5-4-6-8-15)22-28(24,25)18-13-16(21)9-10-17(18)26-3/h4-10,13-14,19,22H,11-12H2,1-3H3 |
InChI Key |
ZVLUCFTVMHZXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11070518.png)
![N-(1-Adamantylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11070520.png)
![1-(4-ethoxyphenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B11070524.png)
![8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11070532.png)
![5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11070534.png)
![1-(4-Methoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11070535.png)
![N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11070540.png)
![1-{1-[(Furan-2-ylmethyl)-carbamoyl]-ethyl}-1H-indole-3-carboxylic acid methyl ester](/img/structure/B11070541.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11070551.png)
![N-(2-chlorophenyl)-2-[(naphthalen-1-ylcarbamoyl)amino]benzamide](/img/structure/B11070568.png)
![2-chloro-4,5-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11070580.png)
![2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11070586.png)
